3-Phenylbicyclo[4.2.0]octa-1,3,5-triene 3-Phenylbicyclo[4.2.0]octa-1,3,5-triene
Brand Name: Vulcanchem
CAS No.: 53076-10-1
VCID: VC3259729
InChI: InChI=1S/C14H12/c1-2-4-11(5-3-1)13-8-6-12-7-9-14(12)10-13/h1-6,8,10H,7,9H2
SMILES: C1CC2=C1C=CC(=C2)C3=CC=CC=C3
Molecular Formula: C14H12
Molecular Weight: 180.24 g/mol

3-Phenylbicyclo[4.2.0]octa-1,3,5-triene

CAS No.: 53076-10-1

Cat. No.: VC3259729

Molecular Formula: C14H12

Molecular Weight: 180.24 g/mol

* For research use only. Not for human or veterinary use.

3-Phenylbicyclo[4.2.0]octa-1,3,5-triene - 53076-10-1

Specification

CAS No. 53076-10-1
Molecular Formula C14H12
Molecular Weight 180.24 g/mol
IUPAC Name 3-phenylbicyclo[4.2.0]octa-1(6),2,4-triene
Standard InChI InChI=1S/C14H12/c1-2-4-11(5-3-1)13-8-6-12-7-9-14(12)10-13/h1-6,8,10H,7,9H2
Standard InChI Key LZJUTFSQEFYGRW-UHFFFAOYSA-N
SMILES C1CC2=C1C=CC(=C2)C3=CC=CC=C3
Canonical SMILES C1CC2=C1C=CC(=C2)C3=CC=CC=C3

Introduction

Physical and Chemical Properties

Fundamental Physical Properties

3-Phenylbicyclo[4.2.0]octa-1,3,5-triene has been characterized with various physicochemical properties as documented in chemical databases. The following table summarizes its key physical properties:

PropertyValueMethod
Molecular FormulaC₁₄H₁₂Calculated
Molecular Weight180.24 g/molComputed by PubChem 2.2
XLogP3-AA2.9Computed by XLogP3 3.0
Hydrogen Bond Donor Count0Computed by Cactvs 3.4.8.18
Hydrogen Bond Acceptor Count0Computed by Cactvs 3.4.8.18
Rotatable Bond Count1Computed by Cactvs 3.4.8.18
Exact Mass180.093900383 DaComputed by PubChem 2.2

The compound demonstrates moderate lipophilicity as indicated by its XLogP3-AA value of 2.9, suggesting potential membrane permeability and applicability in various organic solvent systems. The absence of hydrogen bond donors and acceptors indicates limited water solubility and potential hydrophobic interactions with appropriate substrates .

Chemical Reactivity

The chemical reactivity of 3-phenylbicyclo[4.2.0]octa-1,3,5-triene is largely governed by two key structural features:

  • The strained cyclobutane ring, which can undergo ring-opening reactions under thermal or photochemical conditions

  • The extended aromatic system created by the benzene ring and phenyl substituent

These features make the compound susceptible to several reaction types:

  • Electrophilic aromatic substitution on either aromatic ring

  • Thermal ring-opening of the cyclobutane moiety to form o-quinodimethanes

  • Diels-Alder reactions as either diene or dienophile depending on conditions

  • Photochemical rearrangements

The compound's reactivity pattern shares similarities with other benzocyclobutene derivatives studied extensively in the literature .

Synthetic Methods and Preparation

Purification and Characterization

Purification of 3-phenylbicyclo[4.2.0]octa-1,3,5-triene may be achieved through standard techniques employed for aromatic hydrocarbons, including:

  • Column chromatography using silica gel with appropriate hydrocarbon solvents

  • Recrystallization from suitable solvent systems

  • Sublimation for high-purity samples

Characterization typically employs a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)

  • Mass spectrometry

  • Infrared spectroscopy

  • UV-visible spectroscopy

  • X-ray crystallography for solid-state structure confirmation

These analytical approaches provide comprehensive structural verification and purity assessment .

Structure-Property Relationships

Comparison with Related Compounds

3-Phenylbicyclo[4.2.0]octa-1,3,5-triene represents one member of a broader family of benzocyclobutene derivatives. Comparing its properties with related compounds provides valuable insights into structure-property relationships:

CompoundMolecular WeightStructure VariationKey Property Differences
Bicyclo[4.2.0]octa-1,3,5-triene104.15 g/molParent compound (no substituents)Lower lipophilicity, different electronic distribution
3-Bromobicyclo[4.2.0]octa-1,3,5-triene183.04 g/molBromo instead of phenylHigher reactivity toward nucleophilic substitution
Bicyclo[4.2.0]octa-1,3,5-triene-7,8-dione132.12 g/molDione functionality at 7,8-positionsHigher polarity, additional reactivity
3-Phenylbicyclo[4.2.0]octa-1,3,5-triene180.24 g/molPhenyl at 3-positionExtended conjugation, higher thermal stability

This comparison illustrates how structural modifications significantly impact the physicochemical profile of these compounds, particularly in terms of electronic properties, reactivity, and physical characteristics .

Electronic and Steric Effects

The phenyl substituent in 3-phenylbicyclo[4.2.0]octa-1,3,5-triene introduces important electronic and steric effects:

  • Extended π-conjugation between the benzocyclobutene core and the phenyl ring

  • Electron density redistribution across the entire molecular framework

  • Steric interactions affecting the conformation of the molecule

  • Modified frontier molecular orbital energies compared to the unsubstituted parent

These effects collectively influence the compound's reactivity, spectroscopic properties, and interactions with other molecules or surfaces .

Applications and Research Directions

Current Research Trends

Current research involving benzocyclobutene derivatives like 3-phenylbicyclo[4.2.0]octa-1,3,5-triene focuses on several promising directions:

  • Developing new synthetic methodologies for selective functionalization

  • Exploring their behavior in supramolecular assemblies

  • Investigating their potential in photoresponsive materials

  • Utilizing them as precursors for strained polycyclic systems

  • Studying their thermal rearrangement pathways

These research trends highlight the continuing interest in this class of compounds within the scientific community, although specific studies on 3-phenylbicyclo[4.2.0]octa-1,3,5-triene itself appear limited in the current literature .

Analytical Characterization

Spectroscopic Properties

The spectroscopic characterization of 3-phenylbicyclo[4.2.0]octa-1,3,5-triene provides valuable insights into its structure and electronic properties:

UV-Visible Spectroscopy

The extended conjugation in 3-phenylbicyclo[4.2.0]octa-1,3,5-triene likely results in characteristic absorption bands in the UV-visible spectrum, potentially shifted to longer wavelengths compared to the unsubstituted benzocyclobutene due to the extended conjugation with the phenyl group.

Mass Spectrometry

Mass spectrometric analysis would be expected to show a molecular ion peak at m/z 180, corresponding to the molecular weight, along with fragment ions characteristic of aromatic and phenyl group fragmentation patterns.

Computational Studies

Computational chemistry approaches provide additional insights into the structural and electronic properties of 3-phenylbicyclo[4.2.0]octa-1,3,5-triene:

  • Density functional theory (DFT) calculations can elucidate the electron density distribution

  • Molecular orbital analyses reveal frontier orbital energies and distributions

  • Conformational analyses predict preferred molecular geometries

  • Reaction pathway modeling helps understand thermal and photochemical reactivity

These computational approaches complement experimental data and provide deeper understanding of the compound's behavior at the molecular level .

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